![molecular formula C13H17N5O5 B11831900 2-amino-9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B11831900.png)
2-amino-9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-1H-purin-6-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-O-Allylguanosine is a modified nucleoside derivative where the guanosine molecule is substituted with an allyl group at the 2’ position of the ribose sugar. This modification enhances the stability and resistance of the nucleoside to enzymatic degradation, making it a valuable compound in various biochemical and pharmaceutical applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-O-Allylguanosine typically involves the protection of the guanine residue followed by the allylation of the ribose moiety. One common method includes the use of dimethylformamide dimethyl acetal in dry methanol to protect the exocyclic amino group of guanosine. This is followed by dimethoxytritylation and phosphitylation to yield the 2’-O-allylguanosine monomer .
Industrial Production Methods
Industrial production of 2’-O-Allylguanosine involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
2’-O-Allylguanosine undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the allyl group to a saturated alkyl group.
Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Nucleophiles such as thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include epoxides, saturated alkyl derivatives, and various substituted nucleosides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2’-O-Allylguanosine has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of modified oligonucleotides for studying RNA processing and interactions.
Biology: The compound is employed in the development of antisense oligonucleotides and aptamers for gene regulation studies.
Medicine: 2’-O-Allylguanosine is investigated for its potential in antiviral therapies, particularly against HIV and hepatitis C.
Industry: It is used in the production of high-stability nucleic acid-based diagnostics and therapeutics
Mecanismo De Acción
The mechanism of action of 2’-O-Allylguanosine involves its incorporation into nucleic acids, where it enhances the stability and resistance to enzymatic degradation. This is achieved through the formation of stable duplexes with RNA, which are not substrates for RNase H, an enzyme that degrades RNA-DNA hybrids. This property makes it useful in antisense experiments and therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2’-O-Methylguanosine
- 2’-O-Ethylguanosine
- 2’-O-Butylguanosine
Comparison
2’-O-Allylguanosine is unique among its analogs due to the presence of the allyl group, which provides a balance between hydrophobicity and steric hindrance. This makes it more stable and resistant to nucleases compared to 2’-O-methylguanosine and 2’-O-ethylguanosine, while avoiding the solubility issues associated with larger alkyl groups like butyl .
Propiedades
Fórmula molecular |
C13H17N5O5 |
|---|---|
Peso molecular |
323.30 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3R,4S,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-enoxyoxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C13H17N5O5/c1-2-3-22-9-8(20)6(4-19)23-12(9)18-5-15-7-10(18)16-13(14)17-11(7)21/h2,5-6,8-9,12,19-20H,1,3-4H2,(H3,14,16,17,21)/t6-,8+,9-,12-/m1/s1 |
Clave InChI |
XCAPQNAAANDMJX-IQEPQDSISA-N |
SMILES isomérico |
C=CCO[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)N)CO)O |
SMILES canónico |
C=CCOC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



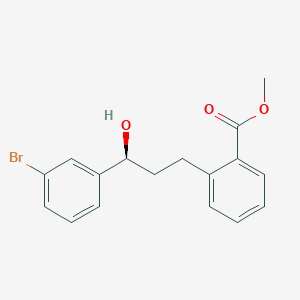
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-cyclohexylthiourea](/img/structure/B11831824.png)
![8-Bromo-4-chloro-2-phenylbenzofuro[3,2-d]pyrimidine](/img/structure/B11831848.png)
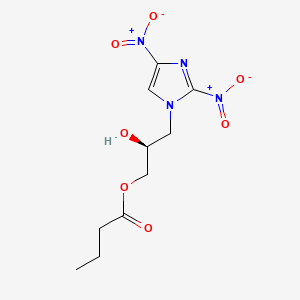

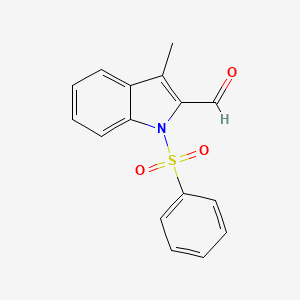
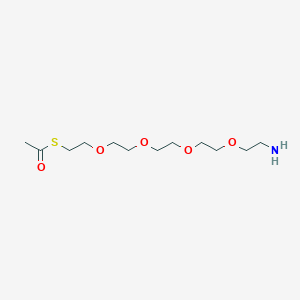
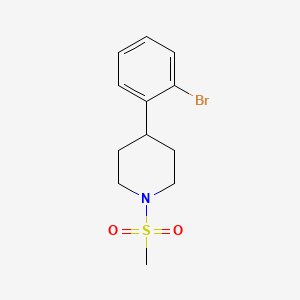
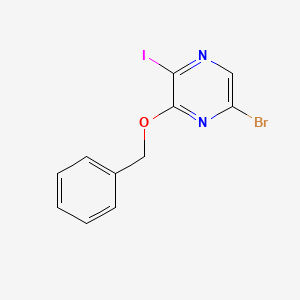
![(4aR,7R,8S,8aR)-6-(4-methylphenoxy)-2-phenyl-7-sulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B11831897.png)


![5-Heptenoic acid, 7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3R)-3-hydroxy-4-[2-iodo-5-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-, 1-methylethyl ester, (5Z)-](/img/structure/B11831913.png)
